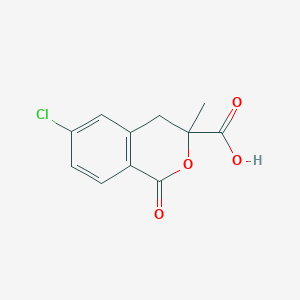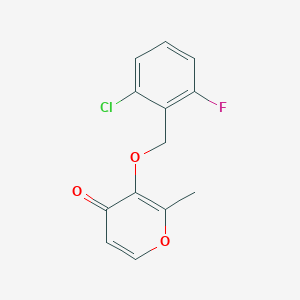![molecular formula C14H22N2O5 B2931039 1-[(Tert-butoxy)carbonyl]-3-oxo-decahydroquinoxaline-6-carboxylic acid CAS No. 1820619-53-1](/img/structure/B2931039.png)
1-[(Tert-butoxy)carbonyl]-3-oxo-decahydroquinoxaline-6-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(Tert-butoxy)carbonyl]-3-oxo-decahydroquinoxaline-6-carboxylic acid is a chemical compound with the CAS Number: 1820619-53-1 . It has a molecular weight of 298.34 and its IUPAC name is 1-(tert-butoxycarbonyl)-3-oxodecahydroquinoxaline-6-carboxylic acid .
Synthesis Analysis
The tert-butyloxycarbonyl (BOC) group is a protecting group used in organic synthesis . The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . Protection of amines can also be accomplished in acetonitrile solution using 4-dimethylaminopyridine (DMAP) as the base .Molecular Structure Analysis
The InChI code for this compound is 1S/C14H22N2O5/c1-14(2,3)21-13(20)16-7-11(17)15-9-6-8(12(18)19)4-5-10(9)16/h8-10H,4-7H2,1-3H3,(H,15,17)(H,18,19) . This code provides a unique identifier for the molecular structure of the compound.Chemical Reactions Analysis
The BOC group can be removed from the compound with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . A complication may be the tendency of the tert-butyl cation intermediate to alkylate other nucleophiles .Physical And Chemical Properties Analysis
This compound is a powder and it is stored at a temperature of 4 degrees Celsius .Scientific Research Applications
Synthetic Methodologies and Chemical Transformations
- A facile protocol for the preparation of various quinoxaline-3-carbonyl compounds, including the synthesis of tert-butyl carbazate as a coupling reagent, showcases the significance of these compounds in developing bioactive natural products and synthetic drugs (Xie et al., 2019).
- The development of a novel tert-butoxycarbonylation reagent for acidic proton-containing substrates such as phenols, aromatic and aliphatic amines hydrochlorides, and aromatic carboxylic acids, facilitating chemoselective reactions under mild conditions without the need for a base (Saito et al., 2006).
Biochemical Synthesis and Environmental Applications
- The biotechnological route to 2-hydroxyisobutyric acid (2-HIBA) from renewable carbon, highlighting the potential of tertiary carbon atom-containing carboxylic acids as building blocks for polymer synthesis and cleantech solutions (Rohwerder & Müller, 2010).
Material Science and Nanotechnology
- A method to increase the carboxylic acid content on nanodiamond surfaces for improved efficiency in functionalizing the surface, demonstrating the relevance of such chemical modifications in the development of robust and stable single-molecule fluorescence and optical trapping probes (Shenoy et al., 2022).
Structural and Mechanistic Insights
- Investigation into the stability and elongation of C–O bonds in oxatriquinanes, with the record observation of a 1.622 Å C–O bond in 1,4,7-tri-tert-butyloxatriquinane, providing fundamental insights into the effects of molecular strain on bond lengths (Gunbas et al., 2012).
Safety and Hazards
Mechanism of Action
Target of Action
The compound contains a tert-butoxycarbonyl (boc) group , which is commonly used as a protecting group for amines in organic synthesis . This suggests that the compound might interact with amine-containing targets.
Mode of Action
The Boc group can be added to amines under various conditions and can be removed with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . This suggests that the compound might undergo similar interactions with its targets.
Biochemical Pathways
Compounds with boc groups are often involved in peptide synthesis , suggesting that this compound might play a role in such pathways.
Result of Action
Given the presence of the Boc group, it is plausible that the compound could affect processes involving amine-containing molecules .
Action Environment
The stability of boc-protected compounds can be influenced by factors such as ph and temperature .
Properties
IUPAC Name |
1-[(2-methylpropan-2-yl)oxycarbonyl]-3-oxo-2,4,4a,5,6,7,8,8a-octahydroquinoxaline-6-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O5/c1-14(2,3)21-13(20)16-7-11(17)15-9-6-8(12(18)19)4-5-10(9)16/h8-10H,4-7H2,1-3H3,(H,15,17)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCGDPSZZGRAOMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(=O)NC2C1CCC(C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

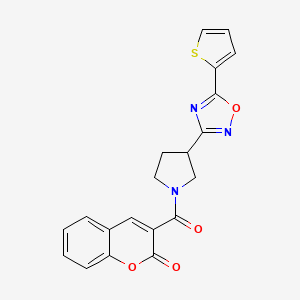
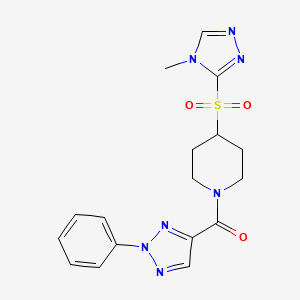
![2-(4-(trifluoromethyl)benzoyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2930963.png)
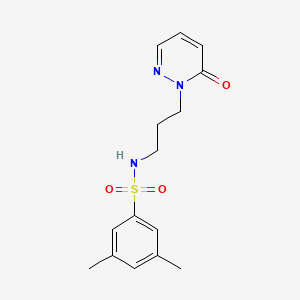
![5-[3-(Methylsulfanyl)pyrrolidine-1-carbonyl]-2-(trifluoromethyl)pyridine](/img/structure/B2930967.png)
![N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-ethoxybenzamide](/img/structure/B2930968.png)
![5-chloro-N-[2-(2-fluorophenyl)ethyl]-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2930969.png)
![Methyl 2-(4-fluorophenyl)imidazo[1,2-a]pyridine-8-carboxylate](/img/structure/B2930970.png)
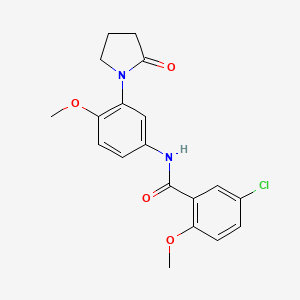
![3-amino-N-(4-methyl-1,3-oxazol-2-yl)-6-(pyridin-4-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2930976.png)

